molecular formula C13H18N2O3 B14844211 5-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide

5-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide

Cat. No.: B14844211
M. Wt: 250.29 g/mol
InChI Key: ZYSYPSFNUIXLIG-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

5-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-6-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-8(2)17-13-11(18-10-4-5-10)6-9(7-15-13)12(16)14-3/h6-8,10H,4-5H2,1-3H3,(H,14,16)

InChI Key

ZYSYPSFNUIXLIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)NC)OC2CC2

Origin of Product

United States

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